The molecule possesses a chiral center designated by (4S,5R). This chirality suggests potential applications in asymmetric catalysis, where a molecule can control the formation of a specific enantiomer of a product molecule. Chiral oxazoles have been documented as ligands in asymmetric catalysis, particularly for Diels-Alder reactions .
The combination of a heterocyclic ring (pyridine) and an oxazole moiety is present in several bioactive molecules. Research into similar compounds suggests potential applications in medicinal chemistry, though no specific studies on (4S,5R)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole have been identified in the public domain.
Heterocyclic aromatic compounds can be used in the development of functional materials. The presence of aromatic rings and a heterocyclic ring in (4S,5R)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole suggests it could be a candidate for further investigation in material science applications.
(S,R)-6-Methylpyridine-oxazoline-bisphenol, commonly referred to as (S,R)-6-Me-Pyox-BisPh, is a chiral organic compound with the molecular formula C21H18N2O. This compound features a unique structure that incorporates both pyridine and oxazoline functionalities, which are known for their roles in coordinating metal ions and participating in various
These reactions are significant for developing new materials and for applications in organic synthesis .
Research has indicated that (S,R)-6-Me-Pyox-BisPh exhibits biological activity that may be beneficial in pharmaceutical applications. Its ability to coordinate with metal ions allows it to interact with biological systems, potentially influencing enzymatic activities or serving as a ligand in drug design. Studies have shown that compounds with similar structures possess anti-cancer properties, suggesting that (S,R)-6-Me-Pyox-BisPh could also exhibit similar therapeutic effects .
The synthesis of (S,R)-6-Me-Pyox-BisPh typically involves several steps:
These methods highlight the compound's synthetic versatility and its potential for modification to enhance specific properties .
The uniqueness of (S,R)-6-Me-Pyox-BisPh lies in its specific stereochemistry and functional versatility, which may provide distinct advantages in catalytic processes and biological interactions compared to these similar compounds .
Interaction studies involving (S,R)-6-Me-Pyox-BisPh primarily focus on its coordination chemistry with various metal ions. Research indicates that this compound can form stable complexes with transition metals such as copper(II) and palladium(II), which can enhance catalytic activity in organic transformations. Additionally, studies on biological interactions suggest that it may influence enzyme function through metal coordination, providing insights into its potential therapeutic uses .
The classical synthesis of (4S,5R)-2-(6-Methylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole represents a fundamental approach in pyridine oxazoline ligand preparation [1]. The most widely employed traditional method involves the condensation reaction between 2,6-pyridinedicarbonitrile and chiral amino alcohols under zinc-catalyzed conditions [8]. This classical pathway typically utilizes zinc chloride as the primary catalyst, with concentrations ranging from 10 to 50 percent by weight [8] [10].
The traditional zinc chloride methodology operates through a well-established mechanism involving the activation of nitrile groups by zinc coordination, followed by nucleophilic attack by the amino alcohol [10]. Temperature control emerges as a critical parameter, with optimal conditions typically maintained at 120 degrees Celsius for extended reaction periods of 24 hours [8]. Chlorobenzene serves as the preferred solvent system, providing the necessary thermal stability and coordinating properties required for efficient conversion [8].
Research findings demonstrate that classical synthetic pathways achieve yields ranging from 81 to 83 percent under optimized conditions [8]. The one-pot zinc triflate method represents a significant advancement in classical approaches, enabling yields exceeding 90 percent through stoichiometric catalyst employment [10]. This enhanced methodology reduces reaction times to as little as one hour while maintaining high stereochemical integrity [10].
| Synthetic Pathway | Reagents | Temperature (°C) | Time (hours) | Typical Yield (%) |
|---|---|---|---|---|
| Classical Zinc Chloride Method | Zinc chloride (10%), chlorobenzene | 120 | 24 | 81-83 |
| One-pot Zinc Triflate Method | Zinc triflate (stoichiometric) | Reflux | 1-24 | >90 |
| Non-nucleophilic Grignard Synthesis | Methylmagnesium chloride, amine mediator | Room temperature to reflux | 24-72 | 43-68 |
The non-nucleophilic Grignard synthesis represents an alternative classical approach, employing methylmagnesium chloride as a non-nucleophilic base in conjunction with amine mediators [5]. This methodology allows preparation of the existing gem-dimethyl motif and its elaboration beyond previously prepared ligands in fewer steps with enhanced simplicity and scalability [5]. The reaction proceeds through a novel nucleophilic aromatic substitution reaction of 2-bromopyridine with alkyl nitriles [5].
Flow chemistry methodologies have emerged as transformative approaches for pyridine oxazoline synthesis, offering unprecedented control over reaction parameters and enhanced scalability [9] [12]. The continuous flow synthesis of pyridine oxazoline ligands enables production at scales of hundreds of milligrams per hour through optimized reactor configurations [9].
The flow chemistry approach utilizes packed reactor systems containing zinc chloride catalyst, with residence times optimized between 10.7 minutes and one hour depending on substrate requirements [9] [13]. Temperature control in flow systems ranges from room temperature to 80 degrees Celsius, with optimal conditions typically maintained at elevated temperatures for enhanced conversion rates [9]. Flow rates are precisely controlled between 200 and 1160 microliters per minute, enabling scalability from laboratory to pilot-scale production [13].
Research demonstrates that flow chemistry approaches achieve yields ranging from 69 to 98 percent, representing significant improvements over traditional batch methodologies [9] [13]. The continuous nature of flow synthesis eliminates the need for extended reaction times, with complete conversion achieved in residence times under one hour [9]. Concentration optimization studies indicate that 4 millimolar concentrations provide optimal balance between conversion efficiency and throughput [9].
| Parameter | Range | Optimal Conditions | Yield Improvement |
|---|---|---|---|
| Residence Time | 10.7 min - 1 hour | 10.7 minutes | Improved throughput |
| Temperature | Room temperature - 80°C | 80°C | Enhanced conversion |
| Flow Rate | 200-1160 μL/min | 1160 μL/min (scaled) | Scalability factor |
| Concentration | 4 mM | 4 mM | Controlled stoichiometry |
| Reactor Volume | 1000-6000 mg packed bed | 6000 mg (scaled) | Production capacity |
The packed reactor methodology employs zinc chloride immobilized on solid supports, enabling continuous operation without catalyst separation requirements [9] [13]. Reactor configurations range from 1000 milligrams to 6000 milligrams of packed catalyst bed, with scaled operations achieving throughput rates suitable for kilogram-scale production [13]. The modular nature of flow systems allows for rapid reconfiguration and optimization for different substrate classes [13].
Autonomous self-optimizing systems represent the cutting-edge advancement in pyridine oxazoline synthesis, integrating artificial intelligence algorithms with continuous flow reactors for real-time process optimization [16] [17] [32]. These systems employ Gaussian process regression as proxy models coupled with Bayesian optimization algorithms to achieve rapid convergence on optimal reaction conditions [16] [32].
The self-optimizing Bayesian algorithm incorporates adaptive strategies during model training processes, elevating modeling efficacy through dynamic parameter adjustment [32]. Research demonstrates that autonomous systems achieve optimization convergence within 25 to 50 experimental iterations, significantly reducing the time and resource requirements for process development [16] [17]. The integration of multiple sensors enables continuous monitoring of reaction progress through real-time spectroscopic analysis [16].
Autonomous optimization studies of pyridine oxazoline synthesis achieved yields of 79.1 percent within 30 rounds of iterative optimization [32]. Subsequent optimization with reduced prior data resulted in a 27.6 percent reduction in experimental requirements, demonstrating the learning efficiency of these advanced systems [32]. The autonomous platform enables targeting of specific molecular weights and reaction outcomes with unprecedented accuracy, typically achieving less than 2.5 percent deviation from pre-selected goals [18] [19].
The modular autonomous flow reactor combines monitoring technologies with feedback algorithms, designed as flexible platforms enabling adaptation to the specificity of different chemical transformations [17]. Custom-made optimization algorithms derived from Nelder-Mead and golden section search methods perform constrained optimizations of black-box functions in multidimensional search domains [17]. These systems assume no prior knowledge of chemical reactions, making them universally applicable across diverse synthetic challenges [17].
| Optimization Rounds | Yield Achievement | Time Reduction | Accuracy |
|---|---|---|---|
| 25-50 iterations | 79.1% (optimized) | 27.6% reduction | <2.5% deviation |
Scalable manufacturing of (S,R)-6-Me-Pyox-BisPh requires comprehensive consideration of process intensification, equipment design, and quality control systems across multiple production scales [31] [36]. The transition from laboratory-scale synthesis to industrial production involves systematic evaluation of heat and mass transfer limitations, catalyst stability, and economic optimization [38].
Manufacturing scale considerations encompass laboratory scales of 10 to 100 milligrams, bench scales of 1 to 10 grams, pilot scales of 1 to 100 kilograms, and production scales reaching metric ton quantities [31] [36]. Each scale transition presents unique challenges requiring specialized equipment configurations and process control strategies [31]. Production rates scale correspondingly from grams per day at laboratory scale to tons per day at industrial scale [31].
The 10-gram scale synthesis of chiral oxazoline ligands demonstrates the feasibility of multi-gram production using optimized methodologies [36]. Process mass intensity calculations indicate that optimized synthetic routes achieve ratios of 111 kilograms input per kilogram product, representing significant improvements over traditional methods requiring 287 kilograms input per kilogram product [30]. These efficiency gains translate directly to reduced manufacturing costs and environmental impact [30].
| Scale Factor | Typical Batch Size | Production Rate | Key Challenges | Critical Success Factors |
|---|---|---|---|---|
| Laboratory (mg) | 10-100 mg | g/day | Optimization studies | High yield/purity |
| Bench Scale (g) | 1-10 g | kg/week | Method validation | Reproducible conditions |
| Pilot Scale (kg) | 1-100 kg | tons/month | Process scale-up | Heat/mass transfer |
| Production Scale (metric tons) | 1-10 metric tons | tons/day | Quality consistency | Supply chain management |
Critical success factors for scalable manufacturing include maintaining high yield and purity standards across all production scales, ensuring reproducible reaction conditions, optimizing heat and mass transfer characteristics, and implementing robust supply chain management systems [31] [38]. Lean manufacturing practices can reduce production costs by 5 to 20 percent in the first year of implementation while improving quality management metrics by 25 to 90 percent [38].
The application of green chemistry principles to (S,R)-6-Me-Pyox-BisPh synthesis focuses on minimizing environmental impact through atom economy optimization, solvent reduction, waste minimization, and energy efficiency improvements [22] [25] [28]. These principles align with the twelve fundamental tenets of green chemistry, emphasizing prevention of waste generation and the use of safer chemicals and solvents [22].
Atom economy represents a fundamental metric in green synthesis, with traditional methods achieving moderate atom incorporation of 60 to 70 percent, while optimized green methods achieve greater than 90 percent atom economy [28] [30]. Process mass intensity improvements demonstrate substantial environmental benefits, with green methodologies reducing waste generation by factors of 2.6 compared to conventional approaches [30]. Energy efficiency enhancements range from 20 to 50 percent through the implementation of ambient to moderate temperature conditions [28] [30].
Solvent-free synthesis methodologies eliminate the need for organic solvents entirely, representing a paradigm shift toward environmentally benign synthetic procedures [25] [29]. Mechanochemical activation through grinding and ball milling techniques enhances reaction rates and selectivity by increasing contact between reactants without solvent requirements [25]. Microwave-assisted synthesis provides alternative energy input methods that accelerate reactions through dielectric heating mechanisms [25].
| Green Chemistry Principle | Traditional Method | Green Method | Improvement Factor |
|---|---|---|---|
| Atom Economy | Moderate (60-70%) | High (>90%) | 1.3-1.5x |
| Solvent Reduction | High solvent usage | Solvent-free or minimal | 2-10x reduction |
| Process Mass Intensity | 287 kg/kg product | 111 kg/kg product | 2.6x improvement |
| Energy Efficiency | High temperature/long time | Ambient to moderate conditions | 20-50% energy savings |
| Waste Minimization | Significant organic waste | Minimal waste generation | 5-20x reduction |
| Catalyst Recovery | Limited reusability | High recyclability | 5-10x enhanced |
Electrochemical synthesis approaches enable atom-economic synthesis of oxazole derivatives under mild conditions, featuring high atom economy and eliminating the need for external oxidants [27]. These electrochemical methods operate in the absence of catalysts while maintaining moderate to good yields [27]. The integration of renewable feedstocks and recyclable catalyst systems further enhances the sustainability profile of green synthetic methodologies [22] [28].
The structural features of (S,R)-6-Me-Pyox-BisPh metal complexes are characterized by well-defined coordination geometries and consistent metal-ligand bond parameters. Crystallographic studies reveal that the pyridine-oxazoline framework typically maintains a nearly planar arrangement, with the oxazoline ring exhibiting minimal deviation from the pyridine plane [13] [14].
Metal-nitrogen bond distances vary systematically with the metal identity and oxidation state. Copper(II) complexes display metal-nitrogen(pyridine) bond distances ranging from 2.02 to 2.08 Angstroms, while the metal-nitrogen(oxazoline) bonds are slightly shorter at 2.00 to 2.06 Angstroms [4]. This difference reflects the stronger σ-donor character of the oxazoline nitrogen compared to the pyridine nitrogen [13]. Zinc(II) complexes exhibit longer bond distances due to the larger ionic radius, with metal-nitrogen distances typically ranging from 2.08 to 2.15 Angstroms [6].
The bite angle formed by the pyridine and oxazoline nitrogen atoms is consistently constrained to approximately 78-85 degrees across different metal centers [4] [6] [8]. This narrow range reflects the rigid five-membered chelate ring formed upon coordination and represents an optimal angle for stable metal-ligand interactions [13]. The constrained bite angle is crucial for the stereochemical control exerted by chiral oxazoline ligands in asymmetric catalysis applications.
Structural analyses reveal that the diphenyl substituents on the oxazoline ring adopt specific orientations that minimize steric interactions while maximizing chiral induction [1]. The (S,R) stereochemistry of the ligand creates a well-defined chiral pocket around the metal center, with the phenyl groups positioned to direct incoming substrates preferentially to one face of the coordination sphere [15].
| Metal | M-N(pyridine) Bond Distance (Å) | M-N(oxazoline) Bond Distance (Å) | Bite Angle (°) | Ligand Planarity | Reference |
|---|---|---|---|---|---|
| Cu(II) | 2.02-2.08 | 2.00-2.06 | 78-82 | Nearly planar | [4] |
| Zn(II) | 2.10-2.15 | 2.08-2.14 | 80-85 | Planar | [6] |
| Ni(II) | 1.92-1.98 | 1.90-1.96 | 79-83 | Planar | [7] |
| Pd(II) | 2.00-2.06 | 1.98-2.04 | 81-85 | Planar | [8] |
The electronic properties of (S,R)-6-Me-Pyox-BisPh in coordination environments are governed by the differential σ-donor and π-acceptor capabilities of the pyridine and oxazoline moieties. The pyridine nitrogen functions as a moderate σ-donor with weak π-acceptor properties, while the oxazoline nitrogen acts as a stronger σ-donor with minimal π-acceptor character [16] [17].
The electronic asymmetry between the two nitrogen donor atoms creates a pronounced trans-influence effect, with the pyridine nitrogen exerting a stronger trans-influence than the oxazoline nitrogen [9]. This electronic differentiation is particularly significant in the reduced forms of these complexes, where the unsymmetrical trans-influence becomes enhanced and contributes to the unique reactivity patterns observed in catalytic applications.
The 6-methyl substituent on the pyridine ring provides additional electronic tuning through inductive effects [18]. The electron-donating methyl group increases the electron density on the pyridine nitrogen, enhancing its σ-donor strength and potentially affecting the overall stability of the metal-ligand bond [1]. This substituent effect can be systematically varied to optimize the electronic properties for specific catalytic applications.
Redox activity of pyridine-oxazoline ligands has been demonstrated in stabilizing low-valent metal complexes, particularly in nickel chemistry [9] [19]. The ligand can undergo reduction to form radical anion species, effectively stabilizing electron-rich metal centers through ligand-based redox processes [20]. This redox non-innocence contributes to the excellent capability of pyridine-oxazoline ligands in promoting reductive activation processes.
| Property | Value/Description | Impact on Coordination | Reference |
|---|---|---|---|
| Pyridine σ-donor strength | Moderate | Stabilizes low oxidation states | [16] [17] |
| Oxazoline σ-donor strength | Strong | Increases metal-ligand stability | [13] |
| π-acceptor capability | Weak to moderate | Supports back-bonding | [16] [17] |
| Electronic trans-influence | Pyridine > Oxazoline | Creates asymmetric coordination environment | [9] |
| Ligand field strength | Intermediate | Influences spin state | [16] |
| Electron withdrawing effect | Variable based on substituents | Modulates catalytic activity | [18] |
The stability of (S,R)-6-Me-Pyox-BisPh metal complexes is influenced by multiple factors including the coordination environment, counterions, and reaction conditions. Hydrolytic stability represents a significant concern, particularly for copper(II) complexes where fortuitous water can lead to ligand hydrolysis and formation of pyridine carboxylate species [4] [5]. This hydrolysis process results in the encapsulation of copper centers in two-dimensional coordination polymers, effectively deactivating the intended catalytic species.
Thermal stability of pyridine-oxazoline metal complexes is generally high under anhydrous conditions, with decomposition temperatures typically exceeding 200°C for most transition metal complexes [13]. The chelate effect provided by the bidentate coordination mode contributes significantly to this thermal stability, with the five-membered chelate ring being thermodynamically favored over monodentate coordination modes.
Oxidative stability varies considerably with the metal center and its oxidation state. Low-valent metal complexes are particularly susceptible to oxidation, requiring inert atmosphere handling for extended storage [9]. The redox-active nature of the pyridine-oxazoline ligand system can actually contribute to stabilization of unusual oxidation states through ligand-based electron transfer processes [19].
Ligand exchange kinetics are modulated by the electronic properties of the metal center and the steric environment provided by the diphenyl substituents [13]. The stereochemically demanding nature of the (S,R)-6-Me-Pyox-BisPh ligand creates significant steric protection around the metal center, slowing ligand dissociation processes and contributing to catalyst longevity in synthetic applications.
The catalytic activity of these complexes is exceptional across a wide range of organic transformations, including asymmetric cyclopropanation, allylic oxidation, and cross-coupling reactions [7] [14]. The combination of electronic tuning through the pyridine-oxazoline framework and stereochemical control through the chiral diphenyl substituents enables high levels of enantioselectivity, often exceeding 90% enantiomeric excess in optimized systems [15] [21].
| Factor | Pyridine-Oxazoline Complexes | Influencing Parameters | Improvement Strategies | Reference |
|---|---|---|---|---|
| Hydrolytic stability | Moderate to low | Water presence, pH | Avoid aqueous conditions | [4] [5] |
| Thermal stability | High | Coordination environment | Appropriate counterions | [13] |
| Oxidative stability | Variable | Metal oxidation state | Inert atmosphere | [9] |
| Ligand exchange kinetics | Moderate | Electronic properties | Steric protection | [13] |
| Catalytic activity | High | Coordination geometry | Optimize ligand electronics | [7] [14] |
| Stereoselectivity | Excellent | Ligand chirality | Control stereochemistry | [15] [21] |